Kv7.2/Kv7.4 Channel Modulator SAR: spiro[2.4]heptane-2,2-difluoro Urea Derivative Achieves EC₅₀ = 350 nM vs. spiro[3.4]octane and oxaspiro[4.4]nonane Analogs
In a unified Kv7.2/Kv7.4/Kv7.5 channel assay (voltage-clamp at −60 mV holding potential), the urea derivative formed from (2,2-difluorospiro[2.4]heptan-6-yl)methanamine (the reduced amine congener of the target sulfonyl chloride) exhibited an EC₅₀ of 350 nM [1]. Within the same patent series and identical assay conditions, the spiro[3.4]octan-7-yl urea analog (Example 11) achieved an EC₅₀ of 20 nM, representing a ~17.5-fold higher potency; the spiro[3.3]heptan-2-yl urea analog (Example 10) achieved an EC₅₀ of 190 nM (~1.8-fold higher); while the 1-oxaspiro[4.4]nonan-3-yl urea analog (Example 1) was markedly less active at EC₅₀ = 3,630 nM (~10.4-fold lower potency relative to the target scaffold) [2][3][4]. This places the difluorospiro[2.4]heptane scaffold in a moderate-activity tier with a distinct selectivity window that is scaffold-dependent and not predictable from simpler spiroalkanes [5].
| Evidence Dimension | Kv7.2/Kv7.4/Kv7.5 channel modulation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 350 nM (2,2-difluorospiro[2.4]heptan-6-yl urea derivative — US20240316020 Example 19) |
| Comparator Or Baseline | EC₅₀ = 20 nM (spiro[3.4]octan-7-yl urea, Example 11); EC₅₀ = 190 nM (spiro[3.3]heptan-2-yl urea, Example 10); EC₅₀ = 3,630 nM (1-oxaspiro[4.4]nonan-3-yl urea, Example 1) |
| Quantified Difference | ~17.5-fold less potent than spiro[3.4]octane analog; ~1.8-fold less potent than spiro[3.3]heptane analog; ~10.4-fold more potent than oxaspiro[4.4]nonane analog |
| Conditions | Human Kv7.2, Kv7.4, or Kv7.5/7.3 channel electrophysiology; voltage-clamp at −60 mV holding potential; identical assay format across all examples in US20240316020 |
Why This Matters
The difluorospiro[2.4]heptane scaffold occupies a unique activity niche among spirocyclic cores in the Kv7 modulator series — neither the most nor least potent — making it valuable for fine-tuning potency in lead optimization campaigns where both over- and under-potency relative to the desired therapeutic window must be avoided.
- [1] BindingDB. BDBM697204: 1-[[2-(difluoromethoxy)pyridin-4-yl]methyl]-3-(2,2-difluorospiro[2.4]heptan-6-yl)urea — US20240316020, Example 19. EC₅₀ = 350 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=697204 (accessed 2026-05-12). View Source
- [2] BindingDB. BDBM697196: 1-[[2-(difluoromethoxy)pyridin-4-yl]methyl]-3-spiro[3.4]octan-7-ylurea — US20240316020, Example 11. EC₅₀ = 20 nM. View Source
- [3] BindingDB. BDBM697195: 1-spiro[3.3]heptan-2-yl-3-[[2-(trifluoromethyl)pyridin-4-yl]methyl]urea — US20240316020, Example 10. EC₅₀ = 190 nM. View Source
- [4] BindingDB. BDBM697186: 1-(1-oxaspiro[4.4]nonan-3-yl)-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea — US20240316020, Example 1. EC₅₀ = 3,630 nM. View Source
- [5] US Patent Application US20240316020. Kv7 Channel Modulators. Published 2024-09-26. Example 19. View Source
